4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzamides and is notable for its potential applications in medicinal chemistry and material science. The molecular formula of this compound is C18H19ClNO2, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
This compound can be synthesized through various chemical reactions involving specific precursors. Its structural characteristics and potential biological activities make it a subject of interest in scientific research.
4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide is classified as a benzamide derivative. Benzamides are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,3-dimethylaniline. The following steps outline the general procedure:
The molecular structure of 4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide features:
The compound can be represented using its SMILES notation: CC(C)C1=CC=C(C=C1)C(=O)N(C)C(C)C2=CC(=C(C=C2)Cl)OCC.
4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide can participate in several types of chemical reactions:
The mechanism of action for 4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide involves its interactions with specific biological targets:
Research into its biological activity is ongoing, focusing on its potential therapeutic effects in various diseases.
4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide has several scientific applications:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4